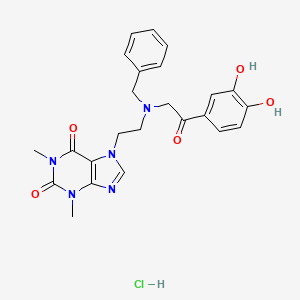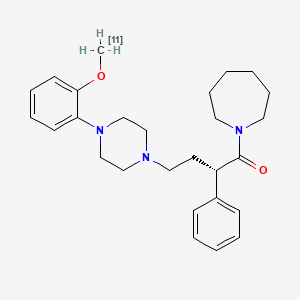
((11)C)(-)-Rway
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((11)C)(-)-Rway is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is labeled with carbon-11, a radioactive isotope of carbon with a half-life of approximately 20.4 minutes. This compound is particularly valuable in neuroscience research for studying serotonin receptors in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((11)C)(-)-Rway typically involves the incorporation of carbon-11 into the molecular structure. One common method is the methylation of a precursor compound using [11C]methyl iodide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction conditions are carefully controlled to ensure high radiochemical yield and purity.
Industrial Production Methods
Industrial production of this compound involves the use of automated synthesis modules designed for radiopharmaceutical production. These modules allow for the precise control of reaction parameters and ensure reproducibility. The production process includes the generation of carbon-11 via a cyclotron, followed by its incorporation into the precursor compound through a series of chemical reactions.
Chemical Reactions Analysis
Types of Reactions
((11)C)(-)-Rway undergoes several types of chemical reactions, including:
Substitution: Replacement of a functional group in the precursor with a carbon-11 labeled group.
Oxidation and Reduction: These reactions are less common but can be used to modify the chemical structure of the compound.
Common Reagents and Conditions
Methylation: [11C]methyl iodide, sodium hydroxide, dimethyl sulfoxide (DMSO).
Substitution: Various halides or triflates as leaving groups, with carbon-11 labeled reagents.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired modification.
Major Products
The major product of these reactions is this compound itself, with high radiochemical purity and specific activity suitable for PET imaging studies.
Scientific Research Applications
((11)C)(-)-Rway is extensively used in scientific research, particularly in the following areas:
Neuroscience: Studying the distribution and density of serotonin receptors in the brain.
Psychiatry: Investigating the role of serotonin receptors in various psychiatric disorders, such as depression and anxiety.
Pharmacology: Evaluating the binding affinity and efficacy of new drugs targeting serotonin receptors.
Drug Development: Assisting in the development of new therapeutic agents by providing insights into receptor interactions and occupancy.
Mechanism of Action
((11)C)(-)-Rway exerts its effects by binding to serotonin receptors in the brain. The carbon-11 isotope emits positrons, which interact with electrons in the surrounding tissue, resulting in the emission of gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization and quantification of serotonin receptor distribution. The molecular targets of this compound are primarily the 5-HT1A receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
((11)C)WAY-100635: Another carbon-11 labeled compound used for imaging serotonin receptors.
((18)F)MPPF: A fluorine-18 labeled compound used for similar purposes in PET imaging.
((11)C)DASB: Used for imaging serotonin transporter sites.
Uniqueness
((11)C)(-)-Rway is unique due to its high selectivity and affinity for 5-HT1A receptors, making it an excellent tool for studying these receptors in vivo. Its relatively short half-life allows for multiple imaging sessions within a short period, providing dynamic insights into receptor function and drug interactions.
Properties
CAS No. |
914804-13-0 |
|---|---|
Molecular Formula |
C27H37N3O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(2S)-1-(azepan-1-yl)-4-[4-(2-(111C)methoxyphenyl)piperazin-1-yl]-2-phenylbutan-1-one |
InChI |
InChI=1S/C27H37N3O2/c1-32-26-14-8-7-13-25(26)29-21-19-28(20-22-29)18-15-24(23-11-5-4-6-12-23)27(31)30-16-9-2-3-10-17-30/h4-8,11-14,24H,2-3,9-10,15-22H2,1H3/t24-/m0/s1/i1-1 |
InChI Key |
JUAVWMUCGPXXJV-GRFJFSLWSA-N |
Isomeric SMILES |
[11CH3]OC1=CC=CC=C1N2CCN(CC2)CC[C@@H](C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


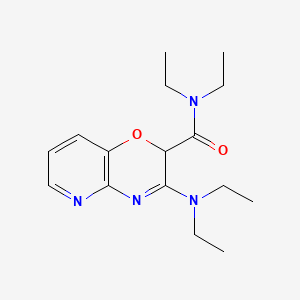

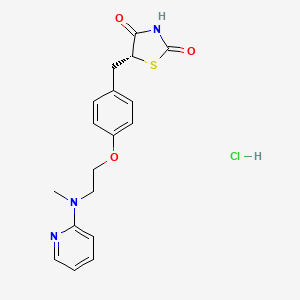
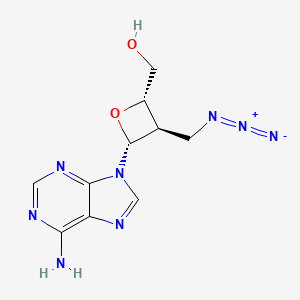
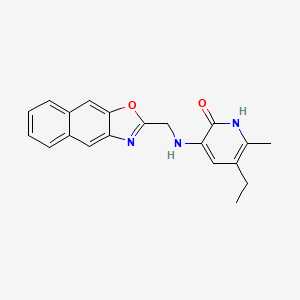
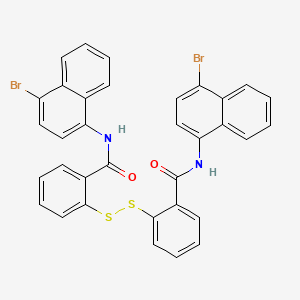
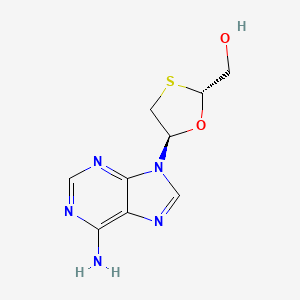


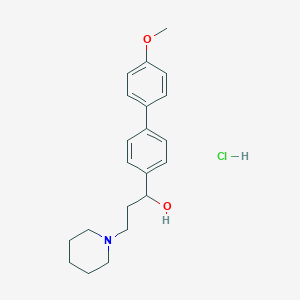
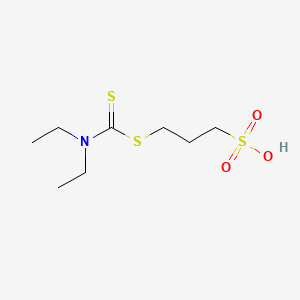
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
